REACTION_SMILES
|
[Br-:7].[C:27]([CH3:28])([CH3:29])([CH3:30])[O:31][C:32](=[O:33])[NH:34][C:35]1([C:41](=[O:42])[O:43][C:44]([CH3:45])([CH3:46])[CH3:47])[CH2:36][C:37](=[O:40])[CH:38]=[CH:39]1.[C:52]([O:53][CH3:54])([CH3:55])([CH3:56])[CH3:57].[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH2:14][S+:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)=[O:20].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:48][C:49]#[N:50].[F:21][CH2:22][C:23]([F:24])([F:25])[OH:26].[K+:6].[OH2:51]>>[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH:14]1[CH:38]2[C:37](=[O:40])[CH2:36][C:35]([NH:34][C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:33])([C:41](=[O:42])[O:43][C:44]([CH3:45])([CH3:46])[CH3:47])[CH:39]12)=[O:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
CC(C)(C)OC(=O)C[S+]1CCCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C[S+]1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
OC(F)(F)CF
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(F)(F)CF
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)CC(=O)C2C(C(=O)OC(C)(C)C)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:7].[C:27]([CH3:28])([CH3:29])([CH3:30])[O:31][C:32](=[O:33])[NH:34][C:35]1([C:41](=[O:42])[O:43][C:44]([CH3:45])([CH3:46])[CH3:47])[CH2:36][C:37](=[O:40])[CH:38]=[CH:39]1.[C:52]([O:53][CH3:54])([CH3:55])([CH3:56])[CH3:57].[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH2:14][S+:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)=[O:20].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:48][C:49]#[N:50].[F:21][CH2:22][C:23]([F:24])([F:25])[OH:26].[K+:6].[OH2:51]>>[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH:14]1[CH:38]2[C:37](=[O:40])[CH2:36][C:35]([NH:34][C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:33])([C:41](=[O:42])[O:43][C:44]([CH3:45])([CH3:46])[CH3:47])[CH:39]12)=[O:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
CC(C)(C)OC(=O)C[S+]1CCCC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C[S+]1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
OC(F)(F)CF
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(F)(F)CF
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)CC(=O)C2C(C(=O)OC(C)(C)C)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |